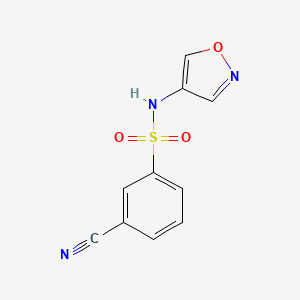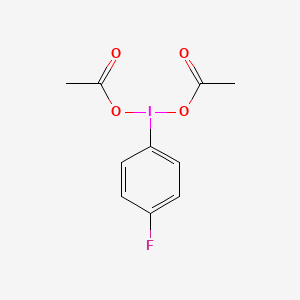
Bis(acetyloxy)(4-fluorophenyl)-lambda~3~-iodane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(acetyloxy)(4-fluorophenyl)-lambda~3~-iodane is an organoiodine compound known for its unique chemical properties and reactivity. This compound is part of the broader class of hypervalent iodine compounds, which are widely used in organic synthesis due to their ability to facilitate various oxidative transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acetyloxy)(4-fluorophenyl)-lambda~3~-iodane typically involves the reaction of iodobenzene derivatives with peracetic acid or other oxidizing agents. The reaction conditions often require a controlled environment to ensure the stability of the hypervalent iodine species. For instance, the reaction might be carried out at low temperatures and under an inert atmosphere to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Bis(acetyloxy)(4-fluorophenyl)-lambda~3~-iodane undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It can participate in electrophilic substitution reactions.
Coupling Reactions: It is used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as acetonitrile or dichloromethane. Reaction conditions often involve moderate temperatures and inert atmospheres to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products are typically oxidized organic compounds, while in coupling reactions, the products are biaryl compounds.
Aplicaciones Científicas De Investigación
Bis(acetyloxy)(4-fluorophenyl)-lambda~3~-iodane has several scientific research applications:
Chemistry: It is used as an oxidizing agent and a reagent in various organic synthesis reactions.
Biology: It is employed in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Bis(acetyloxy)(4-fluorophenyl)-lambda~3~-iodane involves the transfer of an oxygen atom or an acyloxy group to the substrate. This process typically occurs through the formation of a hypervalent iodine intermediate, which then facilitates the desired transformation. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-fluorophenyl)methanol
- Bis(4-fluorophenyl) disulfide
- Bis(4-fluorophenyl) sulfone
Uniqueness
Bis(acetyloxy)(4-fluorophenyl)-lambda~3~-iodane is unique due to its hypervalent iodine center, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in oxidative transformations and coupling reactions, where traditional reagents might not be as effective.
Propiedades
Fórmula molecular |
C10H10FIO4 |
|---|---|
Peso molecular |
340.09 g/mol |
Nombre IUPAC |
[acetyloxy-(4-fluorophenyl)-λ3-iodanyl] acetate |
InChI |
InChI=1S/C10H10FIO4/c1-7(13)15-12(16-8(2)14)10-5-3-9(11)4-6-10/h3-6H,1-2H3 |
Clave InChI |
NOTBMCCKQGUFKV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OI(C1=CC=C(C=C1)F)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1H-imidazo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B14899086.png)
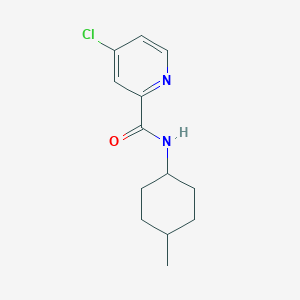


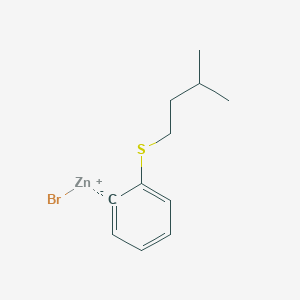

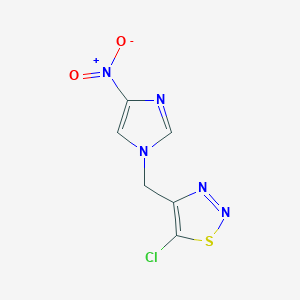




![n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14899155.png)
